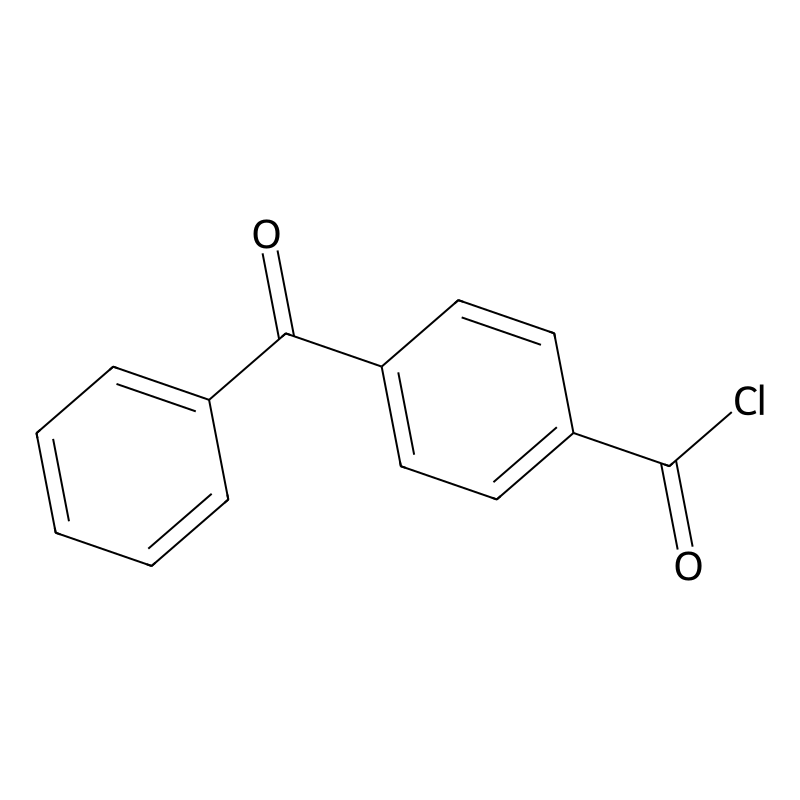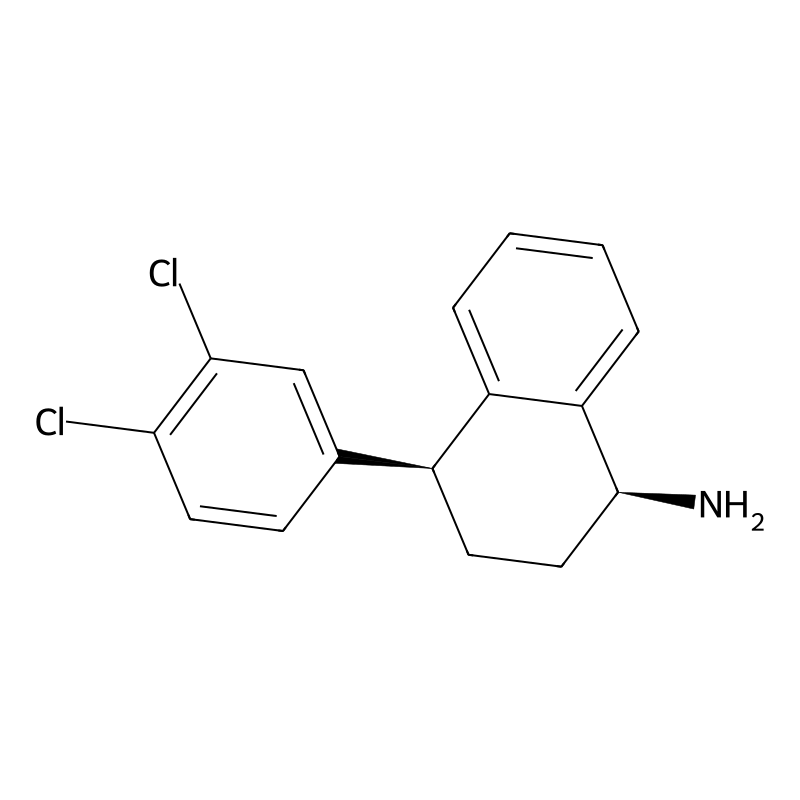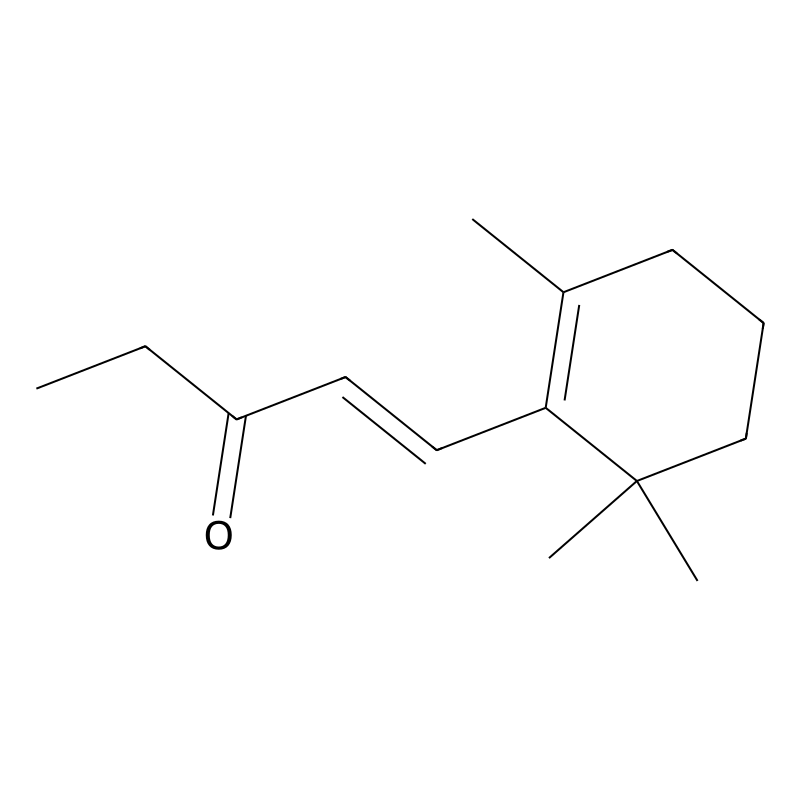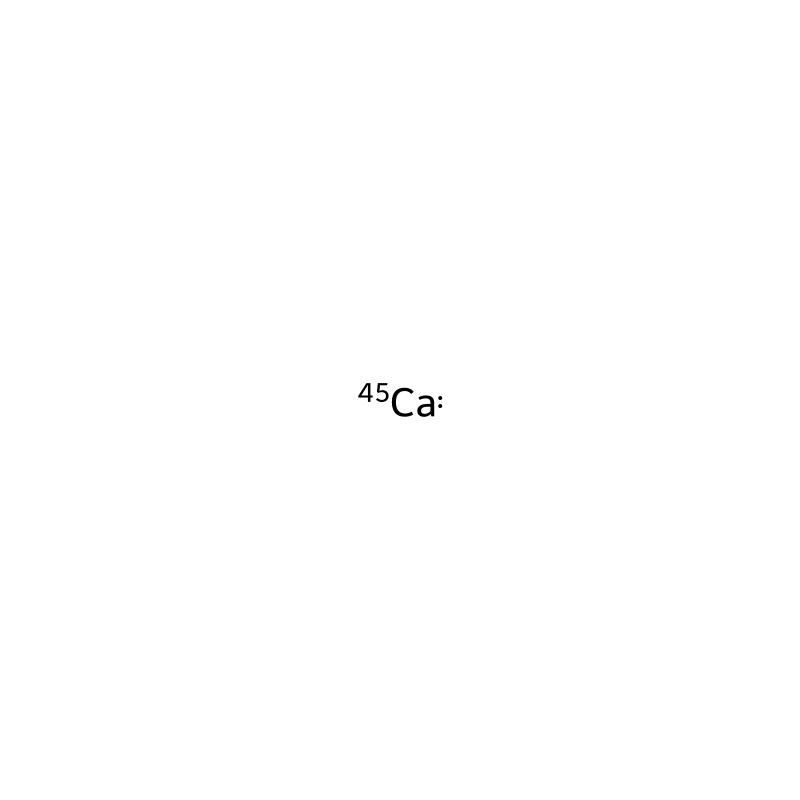4-benzoylbenzoyl Chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-benzoylbenzoyl chloride, also known as 4-benzoylbenzoyl chloride, is an organic compound with the molecular formula . It is characterized by its structure, which consists of two benzoyl groups connected by a carbonyl group, making it a member of the acyl chloride family. This compound appears as a colorless to pale yellow liquid and is known for its pungent odor. It is soluble in organic solvents but has limited solubility in water.
- Hydrolysis: When exposed to water, it hydrolyzes to form 4-benzoylbenzoic acid and hydrochloric acid:
- Reactions with Alcohols: It reacts with alcohols to form esters. For example, reacting with ethanol yields ethyl 4-benzoylbenzoate:
- Friedel-Crafts Acylation: This compound can undergo Friedel-Crafts acylation reactions, where it reacts with aromatic compounds in the presence of a Lewis acid catalyst (like aluminum chloride) to form ketones.
While specific biological activity data for 4-benzoylbenzoyl chloride is limited, compounds with similar structures often exhibit significant biological properties. Acyl chlorides are generally reactive and can serve as intermediates in the synthesis of pharmaceuticals and biologically active molecules. The potential for this compound to interact with biological systems warrants further investigation, particularly regarding its reactivity with amino acids and proteins.
Several methods can be employed to synthesize 4-benzoylbenzoyl chloride:
- From Benzene Derivatives: It can be synthesized via the Friedel-Crafts acylation of benzene derivatives using benzoyl chloride and an appropriate catalyst.
- Chlorination of Benzophenone: Another method involves the chlorination of benzophenone in the presence of thionyl chloride or phosphorus pentachloride:
- Direct Reaction with Phosgene: The reaction of benzophenone with phosgene can also yield this compound:
4-benzoylbenzoyl chloride finds utility in various fields:
- Chemical Synthesis: It serves as an important intermediate in organic synthesis, particularly for producing pharmaceuticals and agrochemicals.
- Polymer Chemistry: The compound can be used in the preparation of polymeric materials through its reactivity with alcohols and amines.
- Photoinitiators: In photopolymerization processes, it may act as a photoinitiator due to its ability to absorb UV light and generate radicals.
Interaction studies involving 4-benzoylbenzoyl chloride primarily focus on its reactivity with nucleophiles such as water, alcohols, and amines. These interactions are critical for understanding how this compound can be utilized in synthetic pathways and its potential toxicity.
Due to its reactivity, safety precautions should be taken when handling this compound, as it can produce hazardous byproducts upon reaction with moisture or other nucleophiles.
Several compounds share structural features or functional properties with 4-benzoylbenzoyl chloride. Here are a few notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Benzoyl Chloride | Used in acylation reactions; hydrolyzes to benzoic acid. | |
| Benzyl Chloride | An alkyl halide; used as a building block in organic synthesis. | |
| Diphenyl Carbonate | Used in the production of polycarbonate plastics; less reactive than acyl chlorides. | |
| Acetyl Chloride | A simpler acyl chloride; widely used in organic synthesis. |
Uniqueness
The unique aspect of 4-benzoylbenzoyl chloride lies in its dual benzoyl structure, which enhances its reactivity compared to simpler acyl chlorides. This feature allows for more complex synthetic pathways and applications in polymer chemistry that may not be achievable with simpler compounds. Its potential role as a photoinitiator also distinguishes it from other similar compounds that do not exhibit such properties.







